Ganaplacide hydrochloride is classified as an antimalarial agent. It was discovered in the context of a collaborative effort involving the Genomics Institute of the Novartis Research Foundation and the Scripps Research Institute. The compound is notable for its unique mechanism of action, distinct from traditional antimalarial drugs.
The synthesis of ganaplacide hydrochloride involves a multi-step process typical for complex organic molecules. The initial stages typically include:
The detailed synthetic routes have not been disclosed in public sources, but they are expected to follow established protocols for imidazolopiperazine derivatives, which often include various organic transformations such as nucleophilic substitutions and cyclizations .
Ganaplacide hydrochloride has a molecular formula of and a molar mass of approximately . Its structure features a complex arrangement typical of imidazolopiperazines, characterized by:
The three-dimensional structure can be analyzed using computational chemistry tools, which provide insights into its conformational flexibility and potential binding interactions with target proteins .
Ganaplacide hydrochloride undergoes various chemical reactions during its synthesis and potential metabolic pathways in biological systems. Key reactions include:
The specific reaction conditions, such as temperature, solvent choice, and catalysts used, are tailored to optimize yield and purity during synthesis .
Ganaplacide hydrochloride exhibits several notable physical properties:
Data regarding melting point, boiling point, and other thermodynamic properties are still under investigation as part of ongoing research .
Ganaplacide hydrochloride is primarily being developed for treating malaria. Its potential applications extend beyond this initial use; ongoing research aims to explore its efficacy against other parasitic infections or diseases caused by resistant strains of pathogens. The compound's unique mechanism may also inspire further developments in related therapeutic areas within infectious disease management .
Phenotypic high-throughput screening (HTS) has emerged as the dominant strategy for identifying novel antimalarial chemotypes with activity against Plasmodium falciparum. Unlike target-based approaches, phenotypic screening assesses compound efficacy against whole parasites in physiologically relevant contexts, enabling the identification of molecules with novel mechanisms of action and multi-stage activity. Three major collaborative initiatives—conducted by St. Jude Children’s Research Hospital, GlaxoSmithKline, and Novartis—screened millions of compounds against asexual blood-stage parasites, leading to the discovery of the imidazolopiperazine scaffold [2] [5] [7].
These campaigns employed diverse detection methodologies:
The Medicines for Malaria Venture (MMV) further facilitated compound sharing through open-access "compound boxes" (Pathogen Box, Global Health Priority Box), enabling broader evaluation of hits like the imidazolopiperazines. Crucially, secondary screens against liver stages (TCP-4) and gametocytes (TCP-5) identified scaffolds with transmission-blocking or prophylactic potential. The imidazolopiperazines demonstrated activity across all three critical target candidate profiles (TCP-1: asexual blood stage; TCP-4: liver stage; TCP-5: gametocytes), positioning them for further development [7] [8].
Table 1: Key Phenotypic Screening Campaigns Identifying Imidazolopiperazines
Screening Organization | Library Size | Primary Detection Method | Hit Criteria (IC₅₀) | Multi-Stage Activity Confirmed |
---|---|---|---|---|
Novartis / Genomics Institute | >1.7 million compounds | Luciferase activity (transgenic parasites) | <100 nM | Yes (Asexual, liver, gametocyte) |
St. Jude Children’s Research Hospital | 300,000 compounds | SYBR Green DNA staining | <500 nM | Partial (Asexual & liver) |
MMV Pathogen Box | 400 diverse compounds | Lactate dehydrogenase assay | <1 µM | Variable by compound |
Ganaplacide (KAF156) originated from a hit compound (GNF-Pf-5069) identified in Novartis’ phenotypic screen. Initial structure-activity relationship (SAR) studies focused on improving potency, metabolic stability, and pharmacokinetics while retaining multi-stage activity [6] [8]. Key modifications during optimization included:
The final optimized molecule, ganaplacide, exhibited potent activity against clinical isolates of P. falciparum (IC₅₀ range: 1.4–65.8 nM) and P. vivax, with complete transmission blockade at 50 nM against early-stage gametocytes [8]. Its pharmacokinetic profile featured rapid absorption (Tₘₐₓ: 1–5 hours) and a half-life of 47–56 hours, supporting once-daily dosing in combination therapies [4] [8].
Table 2: Lead Optimization Milestones for Ganaplacide
Parameter | Initial Hit (GNF-Pf-5069) | Intermediate (GNF156) | Optimized (Ganaplacide/KAF156) |
---|---|---|---|
Chemical Structure Key Change | Benzodioxol-5-ylamino at R₃ | 4-Fluorophenyl at R₂; glycine at R₁ | 8,8-Dimethyl piperazine; α-methylalanine |
Asexual Blood Stage IC₅₀ (nM) | 120 (3D7) | 15 (3D7) | 3 (3D7), 4 (W2) |
Liver Stage Activity (P. berghei) | Not reported | Partial inhibition | Complete inhibition at 100 nM |
Gametocyte IC₅₀ (nM) | >1000 | 50 | 5 (Stage II) |
Primary Resistance Mechanism | Undefined | PfCARL mutations | Activity against PfCARL mutants retained |
The emergence of artemisinin resistance necessitated assays capable of differentiating compound killing kinetics. Traditional viability assays (e.g., SYBR Green) measure proliferation inhibition after 72 hours but fail to capture early parasiticidal effects. High-throughput adaptations addressing this include:
These assays evaluated 685 compounds from MMV boxes, identifying ganaplacide among 79 fast-ring-stage actives. Its rapid activity (parasite clearance half-life <1 hour in some models) and synergy with slow-acting partners like lumefantrine validated its prioritization for clinical development [4] [9].
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